![molecular formula C18H17N3O B2504144 (E)-3-phényl-1-((5R,8S)-6,7,8,9-tétrahydro-5H-5,8-épiiminocyclohepta[d]pyrimidin-10-yl)prop-2-én-1-one CAS No. 1904636-57-2](/img/structure/B2504144.png)
(E)-3-phényl-1-((5R,8S)-6,7,8,9-tétrahydro-5H-5,8-épiiminocyclohepta[d]pyrimidin-10-yl)prop-2-én-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17N3O and its molecular weight is 291.354. The purity is usually 95%.
BenchChem offers high-quality (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur le cancer et inhibition ciblée des kinases
La structure du composé suggère qu’il peut agir comme un inhibiteur de kinase. Des études récentes ont exploré son potentiel en tant qu’inhibiteur de kinase multicible. Plus précisément, les dérivés halogénés de ce composé, tels que 5k, ont démontré des effets cytotoxiques prometteurs contre diverses lignées cellulaires cancéreuses. Notamment, 5k a montré une activité significative contre des enzymes telles que EGFR, Her2, VEGFR2 et CDK2, avec des valeurs d’IC50 comparables à celles du TKI sunitinib bien connu. Des investigations mécanistiques ont révélé que 5k induit l’arrêt du cycle cellulaire et l’apoptose dans les cellules HepG2, ce qui en fait un candidat pour un développement ultérieur en thérapie anticancéreuse .
Immunomodulation et recherche sur l’échinacée
Il est intéressant de noter que la structure du composé ressemble à certaines alkamides présentes dans les préparations d’échinacée. Les alkamides jouent un rôle crucial dans les effets immunomodulateurs des extraits d’échinacée. Bien que la recherche sur ce composé spécifique soit limitée, la compréhension de sa distribution dans les tissus et de son transport à travers la barrière hémato-encéphalique (BBB) pourrait éclairer ses propriétés immunomodulatrices potentielles. Des études supplémentaires sont nécessaires pour explorer ses interactions avec les récepteurs immunitaires et les cytokines .
Mécanisme D'action
Target of Action
The primary targets of this compound, also known as Ritlecitinib , are Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family . JAK3 is a critical component of the signaling mechanism used by numerous cytokines that play key roles in lymphocyte development. The TEC kinase family is involved in intracellular signaling pathways that regulate cellular growth, development, and stress responses.
Mode of Action
Ritlecitinib binds covalently to Cys-909 of JAK3 , a site where other JAK isoforms have a serine residue . This makes Ritlecitinib a highly selective and irreversible JAK3 inhibitor . Other kinases have a cysteine at a position equivalent to Cys-909 in JAK3, and several of them belong to the TEC kinase family . The dual activity of Ritlecitinib toward JAK3 and the TEC kinase family blocks cytokine signaling as well as the cytolytic activity of T cells .
Biochemical Pathways
The inhibition of JAK3 and TEC kinase family by Ritlecitinib disrupts the JAK-STAT signaling pathway, which is crucial for the immune response. This disruption can lead to a decrease in the production of pro-inflammatory cytokines and a reduction in the proliferation and function of T cells, both of which are implicated in the pathogenesis of various autoimmune diseases .
Pharmacokinetics
Ritlecitinib exhibits good oral bioavailability . It is rapidly absorbed and distributed throughout the body, including the liver and various regions of the brain . The systemic half-life of Ritlecitinib is approximately 2 hours .
Result of Action
The molecular and cellular effects of Ritlecitinib’s action include a reduction in the production of pro-inflammatory cytokines and a decrease in the proliferation and function of T cells . These effects can lead to a decrease in inflammation and tissue damage associated with various autoimmune diseases .
Analyse Biochimique
Biochemical Properties
This compound is a highly selective inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family . The (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one binds covalently to Cys-909 of JAK3, a site where other JAK isoforms have a serine residue .
Cellular Effects
The compound’s interaction with JAK3 and the TEC kinase family block cytokine signaling as well as the cytolytic activity of T cells, both implicated in the pathogenesis of alopecia areata .
Molecular Mechanism
The molecular mechanism of action of (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one involves its binding to Cys-909 of JAK3 . This binding is highly selective and irreversible, making it a potent inhibitor of JAK3 .
Activité Biologique
The compound (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological effects.
Chemical Structure
The structural formula of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of various chalcone derivatives, including compounds similar to the one . Research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (human breast cancer) and others.
Key Findings:
- Cytotoxic Effects : In vitro studies demonstrated that derivatives of chalcones possess high cytotoxic activity against MCF-7 cells, surpassing the efficacy of standard chemotherapeutic agents like Tamoxifen .
- Mechanism of Action : The mechanism typically involves the induction of apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties . Studies indicate that certain structural motifs within chalcones can enhance antibacterial activity against various strains.
Research Insights:
- Inhibition of Bacterial Growth : Compounds structurally related to (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one have shown promising results against Gram-positive and Gram-negative bacteria .
- Potential Applications : The antibacterial activity suggests potential applications in treating infections caused by resistant bacterial strains.
Data Tables
Biological Activity | Cell Line/Organism | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 10 | |
Antibacterial | E. coli | 25 | |
Antibacterial | S. aureus | 15 |
Case Studies
- Case Study 1 : A study involving a series of chalcone derivatives reported significant cytotoxicity against MCF-7 cells with IC50 values lower than those observed for traditional treatments. The study emphasized structural modifications leading to enhanced activity .
- Case Study 2 : Another investigation focused on the antibacterial properties of a related compound demonstrated effective inhibition against S. aureus and E. coli with minimal cytotoxicity to human cell lines .
Propriétés
IUPAC Name |
(E)-3-phenyl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(9-6-13-4-2-1-3-5-13)21-14-7-8-17(21)15-11-19-12-20-16(15)10-14/h1-6,9,11-12,14,17H,7-8,10H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJAEUBHVXLYDZ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.